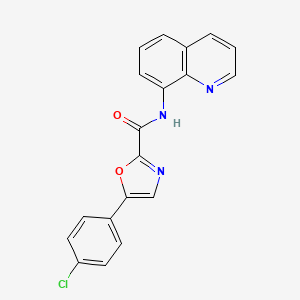

5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, also known as CQOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CQOC belongs to the oxazole class of compounds and is a derivative of quinoline.

Scientific Research Applications

Pharmacological Evaluation and Antagonistic Properties

A series of quinoxalin-2-carboxamides, including structures akin to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, were synthesized and evaluated for their serotonin type-3 (5-HT3) receptor antagonistic properties. These compounds were designed based on pharmacophoric requirements for 5-HT3 receptor antagonists, showcasing potential applications in the management of conditions modulated by this receptor, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting. Among the synthesized series, specific compounds demonstrated potent 5-HT3 receptor antagonism, highlighting their potential therapeutic utility (Mahesh et al., 2011).

Antimicrobial Activity

Research into quinoline derivatives containing an azole nucleus, including compounds structurally related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, revealed notable antimicrobial activity against a variety of microorganisms. The study focused on the synthesis of novel quinoline derivatives and their subsequent evaluation for antimicrobial efficacy, indicating the chemical backbone's potential in developing new antimicrobial agents (Özyanik et al., 2012).

Antidepressant Potentials

Further exploration into quinoxalin-2-carboxamides, closely related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, showcased their design and synthesis aimed at evaluating their 5-HT3 receptor antagonism for potential management of depression. These studies provide insights into the structure-activity relationships of such compounds, indicating their prospective benefits in antidepressant therapy without affecting locomotion in animal models, suggesting a favorable side effect profile (Mahesh et al., 2010).

Synthesis and Biological Activity of Novel Dyes

A study on the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, showcased their application in dyeing polyester fibers. These compounds exhibited significant antimicrobial activity, indicating their potential dual use as both dyes and antimicrobial agents. Such innovative applications highlight the compound's versatility beyond traditional pharmacological uses (Khalifa et al., 2015).

Antiproliferative Activity

The synthesis and evaluation of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, structurally related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, demonstrated potent antiproliferative activities against various human cancer cell lines. This research suggests potential applications in cancer therapy, emphasizing the compound's relevance in oncological research and its contribution to the development of new anticancer agents (Pirol et al., 2014).

properties

IUPAC Name |

5-(4-chlorophenyl)-N-quinolin-8-yl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)16-11-22-19(25-16)18(24)23-15-5-1-3-13-4-2-10-21-17(13)15/h1-11H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZPNNNHNOOCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2561793.png)

![N-(3,5-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2561795.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2561808.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2561812.png)